molecular formula C15H20N2O4 B14799935 Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate

Methyl 4-oxo-4-{[2-(propan-2-ylcarbamoyl)phenyl]amino}butanoate

Katalognummer: B14799935
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: OITSGNKAZFTWSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound with a variety of functional groups, including an ester, an amide, and an aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-aminobenzoic acid with isopropyl isocyanate under mild conditions to form the intermediate 2-[(isopropylamino)carbonyl]phenylamine.

    Esterification: The intermediate is then reacted with methyl 4-oxobutanoate in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the isopropylamino and carbonyl groups.

    Methyl 4-oxobutanoate: Similar ester group but lacks the aromatic ring and amide group.

Uniqueness

Methyl 4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoate is unique due to the presence of multiple functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

Eigenschaften

Molekularformel

C15H20N2O4

Molekulargewicht

292.33 g/mol

IUPAC-Name

methyl 4-oxo-4-[2-(propan-2-ylcarbamoyl)anilino]butanoate

InChI

InChI=1S/C15H20N2O4/c1-10(2)16-15(20)11-6-4-5-7-12(11)17-13(18)8-9-14(19)21-3/h4-7,10H,8-9H2,1-3H3,(H,16,20)(H,17,18)

InChI-Schlüssel

OITSGNKAZFTWSG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.